molecular formula C16H22N4O3 B4720733 N-ethyl-2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxopiperazine-1-carboxamide

N-ethyl-2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxopiperazine-1-carboxamide

Cat. No.: B4720733
M. Wt: 318.37 g/mol
InChI Key: MIAOBDSZOQGHNY-UHFFFAOYSA-N
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Description

N-ethyl-2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxopiperazine-1-carboxamide is a complex organic compound with a piperazine ring structure

Properties

IUPAC Name

N-ethyl-2-[2-(2-methylanilino)-2-oxoethyl]-3-oxopiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-3-17-16(23)20-9-8-18-15(22)13(20)10-14(21)19-12-7-5-4-6-11(12)2/h4-7,13H,3,8-10H2,1-2H3,(H,17,23)(H,18,22)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAOBDSZOQGHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCNC(=O)C1CC(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxopiperazine-1-carboxamide typically involves multiple steps. One common route includes the reaction of 2-methylphenylamine with ethyl chloroformate to form an intermediate, which is then reacted with piperazine-1-carboxamide under controlled conditions to yield the final product. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxopiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine and carbonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-ethyl-2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxopiperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxopiperazine-1-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-4-{[5-(methoxycarbamoyl)-2-methylphenyl]amino}-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide
  • 2-methyl-N-({[(2-methylphenyl)sulfonyl]amino}carbonyl)benzenesulfonamide

Uniqueness

N-ethyl-2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxopiperazine-1-carboxamide is unique due to its specific piperazine ring structure and the presence of both amine and carbonyl functional groups

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-ethyl-2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxopiperazine-1-carboxamide
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N-ethyl-2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxopiperazine-1-carboxamide

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